molecular formula C12H17NO2 B091512 2-(1-Hydroxycyclohexyl)-4-methylpyridine 1-oxide CAS No. 17117-08-7

2-(1-Hydroxycyclohexyl)-4-methylpyridine 1-oxide

Cat. No.: B091512
CAS No.: 17117-08-7
M. Wt: 207.27 g/mol
InChI Key: HAXFEUIMWUBQGW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

VHL ligand 3 is a small molecule ligand that binds to the von Hippel-Lindau (VHL) protein, which is a component of the Cullin RING E3 ubiquitin ligase complex. This complex plays a crucial role in the ubiquitin-proteasome system by targeting specific proteins for ubiquitination and subsequent degradation. VHL ligand 3 is particularly significant in the field of targeted protein degradation, where it is used to develop proteolysis-targeting chimeras (PROTACs) that can selectively degrade disease-related proteins .

Properties

CAS No.

17117-08-7

Molecular Formula

C12H17NO2

Molecular Weight

207.27 g/mol

IUPAC Name

1-(4-methyl-1-oxidopyridin-1-ium-2-yl)cyclohexan-1-ol

InChI

InChI=1S/C12H17NO2/c1-10-5-8-13(15)11(9-10)12(14)6-3-2-4-7-12/h5,8-9,14H,2-4,6-7H2,1H3

InChI Key

HAXFEUIMWUBQGW-UHFFFAOYSA-N

SMILES

CC1=CC(=[N+](C=C1)[O-])C2(CCCCC2)O

Canonical SMILES

CC1=CC(=[N+](C=C1)[O-])C2(CCCCC2)O

Synonyms

2-(1-Hydroxycyclohexyl)-4-methylpyridine 1-oxide

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The preparation of VHL ligand 3 involves several synthetic steps. One common approach includes the use of L-hydroxyproline as a starting material. The key steps in the synthesis involve:

Industrial Production Methods

Industrial production of VHL ligand 3 follows similar synthetic routes but is optimized for large-scale production. This involves the use of high-yielding reactions and efficient purification techniques to ensure the compound’s purity and consistency .

Chemical Reactions Analysis

Types of Reactions

VHL ligand 3 undergoes various chemical reactions, including:

    Oxidation: This reaction can modify the ligand’s functional groups, affecting its binding affinity.

    Reduction: This reaction can be used to alter the ligand’s electronic properties.

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of hydroxylated derivatives, while substitution can result in various functionalized analogs .

Mechanism of Action

VHL ligand 3 exerts its effects by binding to the VHL protein, which is part of the Cullin RING E3 ubiquitin ligase complex. This binding facilitates the recruitment of target proteins for ubiquitination and subsequent degradation by the proteasome. The molecular targets include hypoxia-inducible factors (HIFs), which are crucial for cellular responses to low oxygen levels . The pathway involves the ubiquitin-proteasome system, where the ligase complex tags the target proteins with ubiquitin molecules, marking them for degradation .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

VHL ligand 3 is unique due to its high binding affinity and specificity for the VHL protein. This makes it a valuable tool in the development of PROTACs and other targeted protein degradation strategies. Its ability to selectively degrade disease-related proteins sets it apart from other similar compounds .

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